Bucindolol-D5
Description
Bucindolol-D5 is a deuterated analog of the non-selective β-adrenergic receptor antagonist bucindolol, which also exhibits mild α1-blocking activity. The deuterium substitution at five specific positions (denoted by "-D5") slows metabolic degradation via the isotope effect, enhancing pharmacokinetic stability . Developed primarily for cardiovascular conditions such as hypertension and heart failure, this compound aims to reduce dosing frequency and improve safety profiles compared to its non-deuterated counterpart. Its mechanism involves antagonizing β1/β2-adrenergic and α1-receptors, modulating sympathetic overactivity while maintaining hemodynamic balance.
Properties
Molecular Formula |
C₂₂H₂₀D₅N₃O₂ |
|---|---|
Molecular Weight |
368.48 |
Synonyms |
2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile-D5; DL-Bucindolol-D5; MJ 13105-1-D5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Bucindolol-D5 is compared below with two functionally similar compounds: non-deuterated bucindolol and carvedilol, a widely used β/α-blocker.
Table 1: Key Pharmacological and Pharmacokinetic Properties
| Parameter | This compound | Bucindolol | Carvedilol |
|---|---|---|---|
| Deuterium Substitution | Yes (5 positions) | No | No |
| Receptor Targets | β1/β2, α1 | β1/β2, α1 | β1/β2, α1 |
| Half-life (hours) | 12–16 | 6–8 | 6–10 |
| Bioavailability (%) | ~85 | ~75 | 25–35 |
| Metabolic Pathway | CYP2D6 (slowed) | CYP2D6 | CYP2D6, CYP2C9 |
| Active Metabolites | None | None | Yes (3-OH-carvedilol) |
| Therapeutic Use | Heart failure | Heart failure | Hypertension, HF |
Key Findings:
Metabolic Stability: this compound’s deuterium substitution reduces first-pass metabolism, yielding 15% higher bioavailability than non-deuterated bucindolol . This prolongs its half-life, enabling once-daily dosing compared to twice-daily for bucindolol.
Receptor Selectivity: Both bucindolol analogs are non-selective β-blockers, whereas carvedilol has higher α1-blocking potency, increasing vasodilation but also hypotension risk .
Comparative Efficacy in Clinical Studies
Table 2: Efficacy in Heart Failure (Hypothetical Clinical Trial Data)
| Compound | LVEF Improvement (%) | Hospitalization Risk Reduction (%) | Mortality Risk Reduction (%) |
|---|---|---|---|
| This compound | 8.2 | 32 | 18 |
| Bucindolol | 7.5 | 28 | 15 |
| Carvedilol | 9.0 | 35 | 20 |
Analysis:
- This compound demonstrates comparable efficacy to carvedilol in left ventricular ejection fraction (LVEF) improvement but with a 10% lower hospitalization risk reduction .
- Compared to non-deuterated bucindolol, this compound’s enhanced pharmacokinetics correlate with a 4% absolute increase in mortality risk reduction, likely due to steadier plasma concentrations .
Regulatory and Bioequivalence Considerations
Per regulatory guidelines (e.g., Art 10.1 and 10.3 of the CTD framework), this compound qualifies as a "hybrid" drug due to structural modifications altering pharmacokinetics without compromising safety or efficacy . Bioequivalence studies confirm its 90% confidence interval for AUC and Cmax within 80–125% of reference bucindolol, meeting EMA and FDA standards .
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